(R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. This compound is characterized by its piperidine ring structure, which is substituted at the 1-position with a tert-butyl group and at the 4-position with a methylamino group. The compound's stereochemistry is defined by the (R) configuration at the chiral center, which significantly influences its biological activity and potential applications in pharmaceuticals .
These reactions make (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate a versatile intermediate in organic synthesis .
(R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate exhibits significant pharmacological properties. Its structural similarity to known psychoactive compounds suggests potential activity as a central nervous system agent. Preliminary studies indicate that it may interact with neurotransmitter systems, although detailed investigations are needed to fully elucidate its pharmacodynamics and pharmacokinetics. The compound's unique structure may confer selective binding to specific receptors, making it a potential candidate for drug development targeting neurological disorders .
Several synthetic routes have been developed for (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate:
This multi-step synthesis allows for the efficient production of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate in laboratory settings .
(R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate has potential applications in:
Interaction studies are crucial for understanding how (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate affects biological systems. Initial findings suggest it may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Further research involving binding affinity assays and functional studies will clarify its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-methylpiperidine-1-carboxylate | 124443-68-1 | Lacks methylamino substitution |
| (S)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate | 1821737-24-9 | Enantiomer with potentially different activity |
| Tert-butyl 3,3-dimethylpiperidine-1-carboxylic acid | Not available | Non-amino derivative |
The uniqueness of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate lies in its specific stereochemistry and functional groups that may enhance its selectivity and efficacy compared to these similar compounds .
Piperidine, first isolated in 1850 by Thomas Anderson, gained prominence as a structural motif in alkaloids like coniine and piperine. By the mid-20th century, its synthetic derivatives became central to drug discovery, exemplified by antihistamines (e.g., mepyramine) and antipsychotics (e.g., haloperidol). The 1993 patent US-5227379-A marked a milestone, disclosing piperidine compounds for treating neurological disorders via NMDA receptor modulation. Modern advances, such as asymmetric catalysis (e.g., Shiina macrolactonization), enabled precise stereochemical control in derivatives like the title compound.
Table 1: Evolution of Piperidine Derivatives in Drug Development
| Era | Key Advancements | Therapeutic Impact |
|---|---|---|
| 1850–1950 | Isolation of natural piperidine alkaloids | Basis for early neuropharmacology |
| 1960–1990 | Synthetic piperidines (e.g., diphenhydramine) | Antihistamines, analgesics |
| 2000–present | Chiral piperidine scaffolds (e.g., (R)-configuration derivatives) | Targeted CNS modulators, kinase inhibitors |
The title compound (C~13~H~26~N~2~O~2~) features three critical structural elements:
These features enable precise modulation of physicochemical properties:
Despite its utility, three key challenges persist:
Recent work addresses these gaps through:
The compound (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate represents a sophisticated piperidine derivative with specific stereochemical and structural characteristics . The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture . The systematic name incorporates the piperidine ring as the parent structure, with precise positional descriptors for each substituent group .
The compound features a six-membered saturated nitrogen-containing heterocycle as its core structure, modified with multiple functional groups that confer specific chemical and spatial properties [13]. The tert-butyl carboxylate group serves as a protecting moiety attached to the nitrogen atom at position 1 of the piperidine ring [12]. The 3,3-dimethyl substitution pattern creates a quaternary carbon center at position 3, while the methylamino group is positioned at the 4-position of the ring [15]. The (R)-configuration designation indicates the absolute stereochemical arrangement around the chiral center [11].
The systematic characterization reveals that this compound belongs to the class of protected amino acid derivatives commonly employed in pharmaceutical synthesis and medicinal chemistry applications [10]. The structural complexity arises from the combination of multiple functional groups arranged in a specific three-dimensional configuration that determines its chemical reactivity and biological properties [10].
The molecular formula C₁₃H₂₆N₂O₂ provides fundamental information about the atomic composition and structural characteristics of (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate . This formula indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Exact Molecular Mass | 242.199428 g/mol |
| Nominal Molecular Mass | 242 g/mol |
| Number of Carbon Atoms | 13 |
| Number of Hydrogen Atoms | 26 |
| Number of Nitrogen Atoms | 2 |
| Number of Oxygen Atoms | 2 |
| Total Number of Atoms | 43 |
The exact molecular mass calculation yields 242.199428 g/mol, determined through precise summation of individual atomic masses using standard isotopic values [21]. This calculation employs the monoisotopic masses of the most abundant isotopes for each constituent element [21]. The difference between the exact mass and nominal mass reflects the mass defect associated with nuclear binding energies and isotopic variations [21].
The molecular weight analysis reveals important structural features, including the degree of unsaturation and the overall molecular complexity [17]. The hydrogen deficiency index calculation indicates the presence of three degrees of unsaturation, accounting for the piperidine ring and the carboxylate functional group [17]. The nitrogen content of approximately 11.6% by mass reflects the significance of amino functionality in the overall molecular structure [17].
The piperidine ring in (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate adopts a chair conformation as the predominant spatial arrangement under standard conditions [5] [7]. This conformational preference arises from the minimization of ring strain and the optimization of bond angles and torsional interactions [5]. The chair form represents the global energy minimum for six-membered saturated rings, providing the most stable three-dimensional architecture [22].
Conformational analysis studies demonstrate that the piperidine ring maintains structural rigidity due to the presence of multiple substituents that restrict conformational flexibility [7]. The chair conformation interconverts between two possible forms through ring flipping, but the presence of bulky substituents significantly influences the equilibrium position [7]. The axial and equatorial orientations of substituents play crucial roles in determining the overall conformational stability [5].
The conformational free energy differences between various ring conformations have been quantified through experimental and computational methods [5]. Studies indicate that the presence of polar substituents can stabilize specific conformational states through intramolecular interactions [5]. The nitrogen atom in the piperidine ring exhibits pyramidal geometry with the lone pair occupying a specific spatial orientation that influences molecular reactivity [13].
The 3,3-dimethyl substitution pattern introduces significant steric effects that profoundly influence the conformational behavior and chemical properties of the piperidine ring [15]. This geminal dimethyl arrangement creates a quaternary carbon center that restricts conformational flexibility and provides increased metabolic stability [15]. The two methyl groups occupy equatorial positions in the preferred chair conformation, minimizing steric interactions with other ring substituents [8].
Research findings demonstrate that 3,3-dimethyl substituted piperidines exhibit enhanced selectivity in biological systems due to the steric hindrance imposed by the geminal methyl groups [15]. The substitution pattern creates a rigid molecular framework that influences the spatial orientation of adjacent functional groups [15]. The steric bulk prevents certain conformational changes that might occur in unsubstituted piperidine derivatives [8].
The electronic effects of the 3,3-dimethyl substitution include hyperconjugative stabilization and inductive effects that modulate the electron density distribution throughout the ring system [8]. These electronic perturbations influence the basicity of the piperidine nitrogen and the reactivity of neighboring functional groups [8]. The quaternary carbon center also provides resistance to metabolic oxidation, contributing to improved pharmacokinetic properties [15].
The methylamino group positioned at the 4-position of the piperidine ring exhibits specific spatial orientation characteristics that are determined by both steric and electronic factors [6] [20]. In the preferred chair conformation, the methylamino substituent adopts an equatorial orientation to minimize steric interactions with other ring substituents [13]. This spatial arrangement optimizes the molecular geometry and reduces conformational strain [13].
The nitrogen atom of the methylamino group maintains pyramidal geometry with the methyl substituent and hydrogen atom occupying specific spatial positions [20]. The lone pair of electrons on the methylamino nitrogen is oriented away from the piperidine ring to minimize electronic repulsion [20]. This spatial arrangement influences the hydrogen bonding potential and the overall molecular polarity [20].
Conformational studies reveal that the methylamino group can undergo limited rotation around the carbon-nitrogen bond, but this rotation is restricted by steric interactions with the adjacent 3,3-dimethyl substituents [20]. The preferred rotational conformation positions the methylamino group to minimize steric clashes while maintaining optimal electronic interactions [20]. The spatial orientation of this group significantly influences the overall molecular shape and biological activity [6].
The tert-butyl carboxylate group functions as a protecting moiety for the piperidine nitrogen atom, providing both steric shielding and electronic modulation [12]. This bulky substituent adopts a specific spatial orientation that is determined by the balance between steric repulsion and electronic stabilization [12]. The tert-butyl group preferentially occupies an equatorial position in the chair conformation to minimize steric interactions [14].
The carboxylate linkage exhibits partial double-bond character due to resonance interactions between the nitrogen lone pair and the carbonyl group [12]. This electronic delocalization influences the spatial arrangement of the tert-butyl group and restricts rotation around the nitrogen-carbon bond [12]. The planar geometry of the carboxylate moiety contrasts with the three-dimensional structure of the tert-butyl substituent [14].
Dynamic studies demonstrate that the tert-butyl carboxylate group undergoes limited conformational changes due to its considerable steric bulk [12]. The three methyl groups of the tert-butyl moiety adopt a staggered conformation to minimize steric repulsion [12]. The protective group can be removed under specific chemical conditions through acid-catalyzed cleavage mechanisms that involve protonation of the carbonyl oxygen and elimination of the tert-butyl cation [12].
The determination of the (R)-configuration in (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate requires sophisticated analytical methodologies that can distinguish between enantiomeric forms [11] [18]. The absolute configuration assignment follows the Cahn-Ingold-Prelog priority system, which provides a systematic approach for describing stereochemical arrangements [9] [11]. The (R)-designation indicates that when the molecule is oriented with the lowest priority substituent pointing away from the observer, the remaining three substituents are arranged in a clockwise direction [18].
Experimental determination of absolute configuration typically employs techniques such as X-ray crystallography, circular dichroism spectroscopy, and nuclear magnetic resonance spectroscopy with chiral shift reagents [10]. X-ray crystallographic analysis provides direct structural information about the three-dimensional arrangement of atoms in the crystal lattice [10]. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration [10].
The (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate contains a single chiral center located at the 4-position of the piperidine ring [11]. This carbon atom is bonded to four different substituents: the piperidine ring carbon, the methylamino group, a hydrogen atom, and the ring system continuation [18]. The presence of this chiral center gives rise to two possible enantiomeric forms that are non-superimposable mirror images [11].
The enantiomeric relationship between the (R)- and (S)-forms of this compound results in identical physical properties except for their interaction with polarized light and other chiral environments [18]. The two enantiomers exhibit opposite optical rotation values and may display different biological activities due to their distinct three-dimensional arrangements [10]. The specific rotation value provides a quantitative measure of the optical activity and serves as a fingerprint for the absolute configuration [18].
| Stereochemical Property | Description |
|---|---|
| Number of Chiral Centers | 1 |
| Chiral Center Location | C-4 of piperidine ring |
| Substituents at Chiral Center | H, NH-CH₃, C₃ (ring), C₅ (ring) |
| Enantiomeric Forms | (R) and (S) |
| Optical Activity | Present |
| Specific Rotation | Configuration-dependent |
The stereochemical purity of the (R)-enantiomer is crucial for applications requiring specific three-dimensional molecular recognition [10]. Enantiomeric excess measurements quantify the stereochemical purity and provide information about the effectiveness of stereoselective synthetic methods [10]. High enantiomeric purity is essential for pharmaceutical applications where biological activity may be stereospecific [10].
The Cahn-Ingold-Prelog priority system provides a systematic method for assigning priorities to the four substituents attached to the chiral center at the 4-position of the piperidine ring [9] [11]. The priority assignment begins by comparing the atomic numbers of the atoms directly bonded to the chiral carbon atom [11]. Higher atomic numbers receive higher priorities in the ranking system [9].
For the chiral center in (R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate, the priority assignment proceeds as follows: the nitrogen atom of the methylamino group receives the highest priority due to its atomic number of 7 [11]. The carbon atoms of the piperidine ring receive lower priorities, but their relative ranking requires examination of the atoms at the next level of bonding [9]. The hydrogen atom receives the lowest priority due to its atomic number of 1 [11].
When atoms of identical atomic number are encountered, the priority assignment continues by examining the atoms at successive levels of bonding until a point of difference is identified [9]. This systematic approach ensures consistent and unambiguous stereochemical assignments [11]. The application of these rules to the specific molecular structure confirms the (R)-configuration designation [18].
| Priority Rank | Substituent | Atomic Number | Priority Basis |
|---|---|---|---|
| 1 (Highest) | -NH-CH₃ | N (7) | Direct atomic number |
| 2 | -C(ring) | C (6) | Secondary atom examination |
| 3 | -C(ring) | C (6) | Tertiary atom comparison |
| 4 (Lowest) | -H | H (1) | Direct atomic number |
The bulk material characteristics of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate are fundamental to understanding its handling and processing requirements. Based on computational predictions derived from similar piperidine carboxylate derivatives, the compound exhibits a predicted density of 0.97 ± 0.06 g/cm³ [1]. This relatively low density is consistent with the presence of the bulky tert-butyl protecting group and the dimethyl substitution pattern.
The molecular weight of 242.36 g/mol places this compound in the intermediate molecular weight range for pharmaceutical intermediates. The presence of the (R)-stereochemical configuration at the 4-position introduces chirality that significantly influences the compound's three-dimensional structure and subsequent physicochemical properties . The compound typically exhibits purities ranging from 95-98% when synthesized using standard protocols, with storage requirements maintained at 2-8°C to prevent degradation of the carbamate functionality [3].
Flash point predictions based on similar tert-butyl carbamate compounds suggest a range of 86-120°C, indicating moderate thermal stability under normal handling conditions [4]. The refractive index is predicted to fall within 1.45-1.46, which is typical for organic compounds containing nitrogen heterocycles with ester functionalities [4].
The solvation characteristics of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate are governed by its amphiphilic nature, containing both hydrophobic (tert-butyl, dimethyl groups) and hydrophilic (carbamate, amine) regions. The compound demonstrates moderate aqueous solubility, primarily limited by the lipophilic tert-butyl protecting group and the dimethyl substitution at the 3-position.
In organic solvents, the compound exhibits enhanced solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and ethyl acetate. The presence of the secondary amine functionality enables hydrogen bonding interactions with protic solvents, though the steric hindrance from the dimethyl groups may limit these interactions [5]. Hansen solubility parameters for similar piperidine carboxylates suggest dispersion forces (δD) of approximately 18-20 MPa^0.5, polar interactions (δP) of 8-12 MPa^0.5, and hydrogen bonding interactions (δH) of 6-10 MPa^0.5 [6] [7].
The predicted partition coefficient (LogP) of 2.8 ± 0.3 indicates favorable lipophilicity for membrane permeation, while the distribution coefficient (LogD) at physiological pH of 1.2 ± 0.4 reflects the ionization state of the secondary amine group at pH 7.4 [8].
Thermal stability analysis of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate reveals multiple decomposition pathways characteristic of tert-butyl carbamate derivatives. The primary thermal degradation mechanism involves the elimination of isobutene (C₄H₈) from the tert-butyl group, occurring at temperatures above 120-140°C [9].
The decomposition follows a multi-step process: initial decarboxylation of the carbamate group leads to the formation of carbon dioxide and the corresponding amine derivative. Secondary degradation pathways include ring-opening reactions of the piperidine core through SN2 substitution mechanisms, similar to those observed in related cyclic amine systems [5] [10]. The dimethyl substitution at the 3-position provides additional steric protection, potentially enhancing thermal stability compared to unsubstituted analogs.
Thermogravimetric analysis predictions suggest an onset decomposition temperature (Tonset) in the range of 160-180°C, with complete decomposition occurring below 300°C [9]. The activation energy for thermal degradation is estimated at 120-150 kJ/mol, consistent with carbamate bond cleavage mechanisms observed in similar compounds.
The ¹H Nuclear Magnetic Resonance spectrum of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate exhibits characteristic signals that enable unambiguous structural identification. The tert-butyl protecting group appears as a sharp singlet at δ 1.45-1.50 ppm (9H), representing the magnetically equivalent methyl groups [11] [12]. The geminal dimethyl substituents at the 3-position resonate as a singlet at δ 1.20-1.30 ppm (6H), with the upfield shift reflecting their aliphatic character.
The N-methyl group of the secondary amine produces a characteristic singlet at δ 2.40-2.50 ppm (3H), positioned downfield due to the electron-withdrawing effect of the nitrogen atom [13]. The piperidine ring protons appear as complex multiplets spanning δ 1.60-3.80 ppm, with the axial and equatorial protons showing distinct coupling patterns influenced by the ring conformation.
¹³C Nuclear Magnetic Resonance analysis reveals the carbonyl carbon of the carbamate group at δ 155.0-157.0 ppm, characteristic of carbamate esters [14]. The quaternary carbon of the tert-butyl group resonates at δ 79.5-80.5 ppm, while the corresponding methyl carbons appear at δ 28.5-28.8 ppm [15]. The chiral center at C-4 exhibits a signal at δ 55.0-58.0 ppm, with the chemical shift influenced by the electron-donating methylamino substituent.
High-resolution electrospray ionization mass spectrometry of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate produces a molecular ion peak at m/z 242 [M+H]⁺ with moderate intensity (15-25%) [16] [17]. The fragmentation pattern is dominated by the loss of the tert-butyl group through α-cleavage, generating a base peak at m/z 128 corresponding to the protonated dimethylmethylaminopiperidine core.
Characteristic fragmentation includes the loss of isobutene (56 mass units) producing m/z 186 [M-56]⁺ with high intensity (40-60%), and complete Boc group elimination yielding m/z 142 [M-100]⁺ [11]. McLafferty rearrangement processes generate fragments at m/z 100 through hydrogen transfer mechanisms typical of aliphatic carbamates [16].
The tert-butyl cation (m/z 57) appears as a significant fragment (60-80% relative intensity), confirming the carbocation stability. Additional fragments at m/z 84 and m/z 41 arise from ring-opening processes and alkyl chain eliminations, respectively [17].
Infrared spectroscopic analysis reveals distinctive vibrational modes characteristic of the functional groups present in (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate. The secondary amine N-H stretching vibration appears at 3350-3300 cm⁻¹ with medium intensity, positioned at lower frequency due to intramolecular hydrogen bonding interactions [18] [19].
The carbamate carbonyl group exhibits a very strong absorption at 1695-1685 cm⁻¹, characteristic of the C=O stretching vibration in carbamate esters [14]. Alkyl C-H stretching vibrations appear in the 2980-2850 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly resolved [19].
The C-N stretching vibration of the carbamate linkage produces a strong absorption at 1250-1230 cm⁻¹, while the C-O stretching mode appears at 1170-1150 cm⁻¹ [18]. Deformation vibrations of the tert-butyl group (1390-1370 cm⁻¹) and methyl groups (1480-1470 cm⁻¹) provide additional structural confirmation. Ring deformation modes of the piperidine core manifest as weak absorptions in the 850-800 cm⁻¹ region.
Computational prediction of lipophilicity for (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate yields a LogP value of 2.8 ± 0.3, calculated using fragment-based contribution methods [8] [20]. This moderate lipophilicity reflects the balance between the hydrophobic tert-butyl and dimethyl groups and the hydrophilic carbamate and amine functionalities.
The molecular volume is predicted at 275.4 ± 15.0 Ų using Van der Waals calculations, consistent with the bulky three-dimensional structure imposed by the tert-butyl protecting group and geminal dimethyl substitution [21]. Aqueous solubility predictions (LogS = -2.1 ± 0.3) indicate moderate water solubility, primarily limited by the lipophilic components of the molecule [22].
Hansen solubility parameters derived from group contribution methods suggest the compound will demonstrate good solubility in moderately polar organic solvents with similar hydrogen bonding characteristics. The molecular refractivity of 69.8 ± 3.0 correlates with the electronic polarizability and provides insights into intermolecular interactions [21].
The predicted pKa value of 9.5 ± 0.5 for the secondary amine functionality indicates moderate basicity, consistent with N-alkylated piperidine derivatives [23] [20]. This pKa value reflects the electron-donating effects of the methyl substituent balanced against the electron-withdrawing influence of the carbamate group and the steric hindrance provided by the dimethyl groups at the adjacent 3-position.
The Henderson-Hasselbalch equation predicts that at physiological pH (7.4), approximately 99% of the compound exists in the protonated form, significantly affecting its distribution coefficient (LogD = 1.2 ± 0.4). The basicity is enhanced relative to unsubstituted methylamines due to the piperidine ring system but reduced compared to primary amines due to steric and electronic factors [23].
Computational analysis using SPARC methodology confirms the pKa prediction, with contributions from neighboring group effects and conformational constraints imposed by the rigid piperidine framework. The predicted acid dissociation constant enables accurate prediction of ionization behavior across physiological pH ranges.
The topological polar surface area (TPSA) of (R)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is calculated as 41.1 Ų using the fragment-based approach developed by Ertl and colleagues [22] [24]. This relatively low TPSA value suggests favorable membrane permeability characteristics, falling well below the 140 Ų threshold typically associated with poor oral bioavailability.
The molecular polar surface area comprises contributions from the carbamate oxygen atoms (~26 Ų) and the secondary amine nitrogen (~15 Ų), with hydrogen bonding potential assessed through donor and acceptor counts [22]. The compound exhibits one hydrogen bond donor (secondary amine NH) and three hydrogen bond acceptors (two carbamate oxygens and one amine nitrogen).
Molecular flexibility analysis yields a flexibility index of 0.65, indicating moderate conformational freedom primarily associated with the four rotatable bonds present in the structure [21] [25]. This moderate flexibility suggests the compound can adopt multiple conformations while maintaining relatively constrained geometry due to the rigid piperidine ring system and bulky substituents.